Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate
Description
Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (CAS: 220851-46-7) is a carbamate derivative featuring a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide synthesis and drug development . This compound is synthesized via carbamate formation, typically by reacting benzyl chloroformate with a Boc-protected benzylamine precursor, as exemplified in analogous procedures . It is available at 95% purity, with applications in medicinal chemistry as an intermediate for protease inhibitors or histone deacetylase (HDAC) modulators .
Properties
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylaminomethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-18(22)17-11-9-15(10-12-17)13-21-19(23)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAUHVJNVGKPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301158297 | |
| Record name | 1,1-Dimethylethyl 4-[[[(phenylmethoxy)carbonyl]amino]methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220851-46-7 | |
| Record name | 1,1-Dimethylethyl 4-[[[(phenylmethoxy)carbonyl]amino]methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220851-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[[(phenylmethoxy)carbonyl]amino]methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301158297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate typically involves the reaction of benzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amine . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process . The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate undergoes various chemical reactions, including:
Deprotection: The removal of the tert-butoxycarbonyl group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Hydrogenation: The benzyl group can be cleaved by catalytic hydrogenation using hydrogen gas over palladium on carbon (Pd/C) catalyst.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for deprotection of the tert-butoxycarbonyl group.
Hydrochloric acid (HCl): Another reagent for deprotection, often used in methanol.
Hydrogen gas and Pd/C: Used for the hydrogenation of the benzyl group.
Major Products Formed
Deprotected amine: Formed after the removal of the tert-butoxycarbonyl group.
Benzyl alcohol: Formed after the hydrogenation of the benzyl group.
Scientific Research Applications
Organic Synthesis
Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate is primarily used as a protecting group for amines during the synthesis of complex organic molecules. This protection prevents unwanted side reactions involving the amine group, allowing for selective functionalization of other groups within a molecule.
- Deprotection : The Boc group can be removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine for subsequent reactions.
Peptide Synthesis
In peptide chemistry, Boc-Bn-Bn-NH2 serves as a crucial intermediate in the synthesis of peptides. The stability of the Boc protecting group allows for multiple coupling reactions without compromising the integrity of the amine functionality.
Pharmaceutical Development
The compound is investigated for its role in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential biological activity against various targets, including enzymes and receptors involved in metabolic pathways.
- Case Study : Research has indicated that derivatives of this compound exhibit cytotoxicity and antitubercular properties, highlighting its potential in medicinal chemistry.
Industrial Applications
In industrial settings, this compound is utilized in the production of fine chemicals and intermediates. Its ability to protect functional groups during synthesis processes makes it valuable in manufacturing various chemical products efficiently.
Mechanism of Action
The mechanism of action of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage . The tert-butoxycarbonyl group is added to the amine via nucleophilic addition, forming a tetrahedral intermediate that eliminates a carbonate ion . The protected amine is stable under a variety of reaction conditions, allowing for selective transformations of other functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzylcarbamate derivatives allows for tailored reactivity and applications. Below is a comparative analysis of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate and its analogs:
Table 1: Key Properties of this compound and Related Compounds
Functional Group Analysis
- Boc Protection : All compounds share the Boc group, enabling amine protection under basic conditions and acid-labile deprotection .
- Substituent Variability: The formyl group in tert-Butyl 4-formylbenzylcarbamate facilitates condensation reactions, distinguishing it from the parent compound . The bromomethyl group in tert-Butyl 4-(bromomethyl)benzylcarbamate enhances utility in cross-coupling reactions .
Research Findings and Trends
Recent studies highlight the versatility of Boc-protected benzylcarbamates:
- HDAC Modulation : Derivatives like this compound serve as intermediates in HDAC-selective modulators, critical for cancer therapy .
- Heterocycle Integration : Thiazole-modified analogs exhibit enhanced bioavailability and target specificity in kinase assays .
- Sustainability : Brominated analogs are increasingly used in green chemistry for atom-efficient cross-coupling reactions .
Biological Activity
Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate, also referred to as Z-protected benzyl 4-aminobenzylcarbamate, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a benzyl group and a tert-butoxycarbonyl (Boc) moiety. The molecular formula is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 345.4 g/mol. The Boc protecting group allows for selective deprotection under mild acidic conditions, making it a valuable intermediate in organic synthesis.
Synthesis Method:
The synthesis typically involves the reaction of 4-aminobenzyl alcohol with Boc anhydride in the presence of a base such as triethylamine . This method yields the protected amine, which can be further modified for various applications in pharmaceutical development .
Biological Activity
Research indicates that this compound exhibits notable biological activity, primarily as a potential pharmaceutical intermediate. Its derivatives have been studied for their effects on various biological targets:
Case Studies and Research Findings
Several studies highlight the biological significance of this compound:
- Pharmaceutical Applications: In a study focused on developing ligands for E3 ubiquitin ligases, derivatives of this compound were utilized to explore their binding affinity and selectivity towards specific targets. The structural modifications allowed for enhanced biological activity and specificity .
- Mechanochemical Synthesis: A mechanochemical approach was reported to facilitate the synthesis of amide frameworks involving this compound as an intermediate. This eco-efficient method demonstrated improved yields and reduced reaction times compared to traditional methods .
- Antimicrobial Studies: Research evaluating the antibacterial properties of related carbamates indicated that modifications to the structure could lead to enhanced activity against resistant bacterial strains. This underscores the importance of structural diversity in developing effective antimicrobial agents.
Comparative Analysis
The following table summarizes key characteristics and biological activities of this compound compared to related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₈H₁₉N₃O₃ | Antibacterial, enzyme inhibition |
| Tert-butyl benzylcarbamate | C₁₂H₁₇N₁O₂ | Antibacterial against E. coli, S. aureus |
| N-Boc-L-4-hydroxyproline | C₁₂H₁₅N₃O₄ | Ligand for E3 ligases |
Q & A
Q. What are the common synthetic routes for Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate?
- Methodological Answer : The compound is typically synthesized via carbamate-forming reactions. A two-step approach is often employed:
Nucleophilic substitution : Reacting 4-(tert-butoxycarbonyl)benzylamine with benzyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
Purification : Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethyl acetate/hexane mixtures) .
Yields typically range from 60% to 80%, depending on reaction conditions and stoichiometric ratios .
Q. How is this compound characterized analytically?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm carbamate linkage and tert-butyl/benzyl group integration (e.g., δ 1.4 ppm for tert-butyl, δ 5.0–7.4 ppm for benzyl and aromatic protons) .
- HPLC-MS : For purity assessment (>97%) and molecular ion confirmation (e.g., [M+H]+ at m/z 356.2) .
- FT-IR : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate N-H bonds (~3300 cm⁻¹) .
Q. What purification strategies are effective for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:2 v/v) for optimal separation .
- Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >95% purity .
- Drying Agents : Anhydrous Na2SO4 or MgSO4 for removing residual water post-extraction .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up in inhibitor development?
- Methodological Answer :
- Temperature Control : Maintain sub-ambient temperatures (0–5°C) during carbamate formation to minimize side reactions (e.g., tert-butyl group cleavage) .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics, improving yields to >85% .
- Solvent Optimization : Replace dichloromethane with THF for better solubility of intermediates in large-scale reactions .
Q. How to resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR shifts (e.g., tert-butyl proton integration) may arise from:
Q. What role does this compound play in drug discovery pipelines?
- Methodological Answer : It serves as:
- HDAC Inhibitor Intermediate : Alkylated hydrazide derivatives (e.g., compound 15a/b in ) show sub-µM IC50 against Class I HDACs .
- Influenza H1N1 Inhibitor Precursor : Piperidine derivatives (e.g., compound 18 in ) exhibit nanomolar activity via structural mimicry of viral neuraminidase substrates .
- Phosphonate Prodrug Scaffold : Used to enhance bioavailability of antiviral agents (e.g., ) .
Q. How to investigate water-mediated functional group cooperativity in its reactivity?
- Methodological Answer :
- Isotopic Labeling : Use D2O or H218O to track hydroxyl participation in hydrolysis or phosphorylation reactions .
- Kinetic Studies : Compare reaction rates in anhydrous vs. aqueous conditions to quantify water’s role in carbamate stability .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to map transition states and hydrogen-bonding networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
